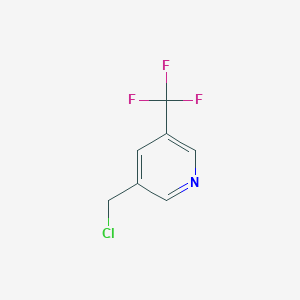

3-(Chloromethyl)-5-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFXQMYVQISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257851 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-94-6 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates.

Biochemical Pathways

The compound is involved in the trifluoromethylation of carbon-centered radical intermediates, which is a crucial process in various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 18154, and it has a boiling point of 133-138 °C and a melting point of 23-27 °C. These properties can influence the compound’s bioavailability.

Result of Action

The trifluoromethyl group’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests that it may influence the stability and dynamics of proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. For instance, the compound’s stability can be affected by temperature, given its specific boiling and melting points. Additionally, the compound’s efficacy and action can be influenced by the presence of other chemical groups or compounds in its environment.

Activité Biologique

3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its biological activity, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various drugs and exhibits notable antibacterial and insecticidal properties. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and synthesis methods.

The chemical structure of this compound features a chloromethyl group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In a study evaluating various thioether-containing compounds synthesized from this pyridine derivative, several compounds demonstrated higher antibacterial activities against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum compared to commercial standards .

Table 1: Antibacterial Activity of Thioether-Containing Compounds Derived from this compound

| Compound ID | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |

|---|---|---|

| E1 | 57 | 54 |

| E5 | 64 | 50 |

| E6 | 67 | 52 |

| E10 | 62 | 45 |

These findings suggest that structural modifications can enhance the antibacterial efficacy of compounds derived from this compound.

Insecticidal Activity

In addition to antibacterial properties, compounds derived from this pyridine have also shown insecticidal activity. For instance, certain thioether derivatives exhibited significant larvicidal effects against Pestivirus xylostella, indicating potential applications in agricultural pest management .

Case Study: Synthesis and Evaluation of Trifluoromethylpyridine Amides

A comprehensive study synthesized various trifluoromethylpyridine amides and evaluated their biological activities. Among these, some compounds demonstrated potent antibacterial effects that surpassed those of existing commercial products . The study utilized structure-activity relationship (SAR) analyses to correlate chemical structure with biological efficacy, highlighting the importance of specific functional groups in enhancing activity.

Case Study: FDA-Approved Drugs Containing Trifluoromethyl Groups

The incorporation of trifluoromethyl groups into drug design has been linked to improved pharmacological profiles. For example, drugs like Selinexor have been noted for their enhanced activity against cancer cells due to structural modifications involving trifluoromethyl groups . This underscores the significance of trifluoromethylated compounds in modern medicinal chemistry.

The mechanisms underlying the biological activities of this compound derivatives are multifaceted. The electron-withdrawing nature of the trifluoromethyl group can enhance interactions with biological targets, leading to increased potency in inhibiting enzymes or disrupting cellular processes. Additionally, modifications to the nitrogen atom in the pyridine ring can influence binding affinities and selectivity for specific receptors or enzymes.

Applications De Recherche Scientifique

Biological Applications

The biological activity of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine has been extensively studied, revealing its potential as an anti-inflammatory agent. Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further development into therapeutic agents.

Pharmacological Insights

- Enzyme Inhibition: The compound interacts with biological systems primarily through enzyme inhibition mechanisms, which can be pivotal for drug development targeting inflammatory diseases.

- Receptor Interactions: Studies have explored its interactions with various receptors, providing insights into its pharmacodynamics and potential side effects.

Agrochemical Applications

In addition to its medicinal applications, this compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides. The trifluoromethyl group enhances the efficacy of these compounds by improving their stability and activity against target pests .

Anti-inflammatory Drug Development

A study investigated the use of this compound as a scaffold for developing new anti-inflammatory drugs. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Further modifications led to derivatives with enhanced potency and selectivity.

Herbicide Formulation

Another case study focused on the application of this compound in formulating herbicides. The incorporation of this compound into herbicide formulations resulted in increased effectiveness against various weed species while minimizing phytotoxicity to crops.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structurally related pyridine derivatives, highlighting differences in substituents, properties, and applications:

Key Differences and Research Findings

Substituent Position Effects: The position of the chloromethyl group significantly impacts reactivity. For example, this compound (position 3) is more reactive toward nucleophilic substitution than 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (position 2), which is sterically hindered . The trifluoromethyl group at position 5 enhances metabolic stability in agrochemicals compared to non-fluorinated analogs .

Synthetic Methods: Chloromethyl derivatives are often synthesized via chlorination of corresponding alcohols using SOCl₂, as seen in the preparation of 3-(chloromethyl)-5-fluoropyridine . Amination reactions (e.g., introducing -NH₂ at position 2) require controlled conditions with NH₃ in ethanol, as demonstrated for 3-chloro-5-(trifluoromethyl)pyridin-2-amine .

Biological Activity :

- Compounds with trifluoromethyl and chloro groups exhibit enhanced pesticidal activity. Pyridalyl, a commercial insecticide, leverages these groups for resistance management .

- The pyrazole-thienyl derivative (CAS 321571-01-1) shows insecticidal efficacy due to its heterocyclic framework .

Physical Properties :

- Melting points vary with substituents. For example, 4-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (mp 52–54°C) has a higher melting point than this compound, likely due to crystallinity differences .

Méthodes De Préparation

Chlorination of 3-Methyl-5-(trifluoromethyl)pyridine

A widely used approach involves chlorination of 3-methyl-5-(trifluoromethyl)pyridine to introduce the chloromethyl group. This can be achieved under liquid-phase conditions using chlorine gas and radical initiators, such as alpha, alpha-azobis-isobutyronitrile, under reflux in solvents like carbon tetrachloride.

Example procedure:

3-trifluoromethylpyridine derivatives are dissolved in carbon tetrachloride, chlorine gas is bubbled through the solution under reflux, and radical initiators are added periodically. After several hours (e.g., 8-15 hours), the major product is 2-chloro-5-(trifluoromethyl)pyridine or related chloromethyl derivatives, depending on the substrate and conditions.Yield and selectivity:

Gas-liquid chromatography and ^19F NMR analyses show yields around 60-70% for the desired chlorinated products with minor by-products such as dichlorinated derivatives.

Use of Activators and Solvent Systems for Chloromethylation

An alternative method involves starting from 2,3-bis-chloro-5-(trifluoromethyl)pyridine and converting it into chloromethyl derivatives via nucleophilic substitution and activation steps.

-

- Dissolve 2,3-bis-chloro-5-(trifluoromethyl)pyridine in acetone (solvent A).

- Add an activator such as 4-dimethylaminopyridine (DMAP) in a molar ratio of 1:2 (substrate to activator).

- Heat under reflux for 4-6 hours, then cool and filter to isolate an organic salt intermediate.

- React the organic salt with cyanide in a solvent B (e.g., dichloromethane) and water at 0-80°C for 2-3 hours to form the desired product.

- Acidify and wash to purify.

Advantages:

This method avoids the use of highly toxic nitrile solvents such as acetonitrile and propionitrile, using instead less toxic solvents like dichloromethane, which also facilitates solvent recycling and reduces environmental impact and production costs.

Vapor-Phase Fluorination and Chlorination

Though more commonly applied to related trifluoromethylpyridines, vapor-phase fluorination combined with chlorination of methylpyridines can yield trifluoromethyl-chloropyridines, which can be further functionalized to chloromethyl derivatives.

-

- Chlorination of 2-chloro-5-methylpyridine under liquid phase to form 2,3-dichloro-5-(trichloromethyl)pyridine.

- Subsequent vapor-phase fluorination converts the trichloromethyl group to trifluoromethyl, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Further chemical modifications can introduce the chloromethyl group at the 3-position.

Reaction conditions and outcomes:

Reaction temperatures range from 320°C to 450°C in catalyst fluidized-bed reactors. Product distributions vary with temperature and substrate, with trifluoromethylpyridine derivatives obtained in yields up to 86.4% peak area percent (GC analysis).

Comparative Data on Reaction Conditions and Yields

| Method | Starting Material | Solvent | Activator/Initiator | Temp (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Chlorination with Cl2 and radical initiator | 3-trifluoromethylpyridine | CCl4 | Alpha, alpha-azobis-isobutyronitrile | Reflux (~77°C) | 8-15 h | ~62-70 | Radical chlorination, liquid phase |

| Activator-assisted substitution | 2,3-bis-chloro-5-(trifluoromethyl)pyridine | Acetone / DCM | 4-dimethylaminopyridine (DMAP) | Reflux / 10°C | 4-6 h / 2 h | Not specified | Avoids toxic nitrile solvents |

| Vapor-phase fluorination/chlorination | 2-chloro-5-methylpyridine | N/A (gas phase) | Catalyst fluidized bed | 320-450 | Minutes to hours | Up to 86.4 (GC PA%) | High temp, industrial scale |

Research Findings and Industrial Relevance

The chlorination of methylpyridines under radical conditions is a classical and scalable approach, yielding chloromethyl derivatives suitable for further transformations.

The use of activators such as DMAP in acetone with subsequent nucleophilic substitution represents a more environmentally friendly and cost-effective method, suitable for industrial applications where solvent recycling and reduced toxicity are priorities.

Vapor-phase processes are mainly employed for large-scale production of trifluoromethylpyridine intermediates and can be adapted for chloromethyl derivatives, though they require specialized equipment and high temperatures.

The choice of method depends on the desired scale, purity, environmental considerations, and downstream applications.

Q & A

Q. What are the primary synthesis routes for 3-(Chloromethyl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via halogenation and chloromethylation of trifluoromethylpyridine precursors. Key methods include:

- Stepwise Functionalization : Starting from 3-methylpyridine, a four-step process involves N-oxidation, chlorination, side-chain chlorination, and fluorination. This method yields ~30.5% overall but requires careful control of reaction time and temperature to minimize by-products .

- Regioselective Chloromethylation : Using Lewis acid catalysts (e.g., ZnCl₂) under inert conditions to introduce the chloromethyl group. Solvent choice (e.g., DCM) and stoichiometric ratios of formaldehyde/HCl are critical for regioselectivity .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield | Key Conditions | By-Products |

|---|---|---|---|

| Stepwise Functionalization | 30.5% | Reflux, 80°C, 12h per step | Partially halogenated intermediates |

| Regioselective Chloromethylation | 45–60% | ZnCl₂ catalyst, 0°C, inert atmosphere | Dimers, over-chlorinated species |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ ~4.5 ppm for CH₂Cl; δ ~120–150 ppm for pyridine carbons). ¹⁹F NMR confirms trifluoromethyl group integrity (δ ~-60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 195.5 (C₇H₅ClF₃N⁺). Fragmentation patterns distinguish chloromethyl vs. trifluoromethyl groups .

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly useful for confirming regiochemistry in solid-state studies .

Q. What are the common reaction pathways for this compound in medicinal chemistry applications?

Methodological Answer:

- Nucleophilic Substitution : The chloromethyl group reacts with amines (e.g., azetidine) to form secondary amines, enabling drug candidate diversification. Conditions: DMF, 60°C, 24h .

- Suzuki-Miyaura Coupling : The pyridine ring participates in cross-coupling with boronic acids (e.g., aryl/heteroaryl). Catalytic systems (Pd(PPh₃)₄, K₂CO₃) achieve >70% yields .

- Oxidation/Reduction : Controlled oxidation with KMnO₄ converts the chloromethyl group to a carboxylic acid, while LiAlH₄ reduces it to a hydroxymethyl derivative .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during functionalization?

Methodological Answer: Contradictions arise from competing electronic (CF₃ as electron-withdrawing) and steric effects. Strategies include:

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing LUMO localization. For example, C-2 is more electrophilic than C-4 in trifluoromethylpyridines .

- Directed Metalation : Using LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by quenching with electrophiles. This overrides inherent regioselectivity .

Q. What factors influence the compound’s stability under storage or reaction conditions?

Methodological Answer:

- Hydrolytic Sensitivity : The chloromethyl group hydrolyzes in aqueous media (t₁/₂ ~48h at pH 7). Store under anhydrous conditions (e.g., molecular sieves) .

- Thermal Decomposition : Above 100°C, elimination of HCl occurs, forming vinylpyridine derivatives. Use low-temperature reflux (e.g., <60°C) and inert atmospheres .

- Light Sensitivity : UV exposure degrades the trifluoromethyl group. Use amber glassware and conduct reactions in dark or under N₂ .

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives?

Methodological Answer: Discrepancies often stem from impurities or isomerism. Mitigation strategies:

- HPLC-Purification : Use reverse-phase C18 columns (MeCN/H₂O gradient) to isolate isomers (e.g., 2- vs. 4-substituted derivatives) .

- Bioassay Validation : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. IC₅₀ values should be replicated in triplicate .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

Q. What synthetic strategies minimize by-product formation during large-scale production?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing dimerization. Residence time optimization (e.g., 30 min) improves yield to >75% .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to suppress over-chlorination. FeCl₃ reduces side reactions by 20% in pilot studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.